Product packaging for D-arabinonic acid(Cat. No.:CAS No. 488-30-2)

D-arabinonic acid

Cat. No.: B1606545
CAS No.: 488-30-2
M. Wt: 166.13 g/mol
InChI Key: QXKAIJAYHKCRRA-UHFFFAOYSA-N
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Description

Historical Perspectives and Early Academic Discoveries of D-Arabinonic Acid

Early investigations into the chemistry of carbohydrates led to the identification and characterization of various sugar acids, including this compound. Initial studies focused on the oxidation of aldose sugars, with researchers in the late 19th and early 20th centuries, such as Fischer and Ruff, making significant contributions to the understanding of these reactions. google.com One of the early methods for preparing this compound involved the oxidation of D-glucose or D-fructose with oxygen in an alkaline solution. google.com Another established method was the oxidation of D-arabinose with mild oxidizing agents like bromine water, which selectively converts the aldehyde group to a carboxylic acid. These foundational studies were crucial in establishing the chemical identity of this compound and its relationship to its parent sugar, D-arabinose. The development of methods for its synthesis, such as the reaction of calcium D-arabinonate with aqueous hydrogen peroxide, further expanded the availability of this compound for research. google.com

Academic Relevance and Research Trajectories of this compound

The academic relevance of this compound has grown considerably, with research extending into multiple fields. In biochemistry, it is recognized as an intermediate in metabolic pathways such as the pentose (B10789219) phosphate (B84403) pathway, which is vital for generating NADPH, and the ascorbate (B8700270) and aldarate metabolism. lookchem.com Its role in carbohydrate metabolism has prompted studies into its interactions with specific enzymes. smolecule.com

Current research trajectories for this compound are diverse and include:

Biotechnology and Industrial Synthesis: Researchers are exploring efficient methods for producing this compound, including microbial fermentation and enzymatic conversion. smolecule.comresearchgate.net For instance, oxygen-dependent production in inflatable bioreactors has been shown to achieve full conversion. It serves as a substrate in fermentation processes for the production of biofuels and other biochemicals. smolecule.com

Precursor for other compounds: this compound is a valuable intermediate in organic synthesis. It can be catalytically hydrogenated to produce D-arabitol. researchgate.net It is also a precursor in the synthesis of more complex carbohydrates, glycosides, and polysaccharides. ontosight.ai

Potential Pharmaceutical Applications: The compound and its derivatives have been investigated for their potential biological activities, including antimicrobial and antiviral properties. ontosight.ai Molecular docking studies have shown that this compound can bind to influenza neuraminidase.

Food Industry: Due to its acidic properties and potential health benefits as a prebiotic, this compound is being considered for use as a food additive. smolecule.comsmolecule.com

Stereochemical Configuration and Structural Specificity in Research Context

This compound is a chiral molecule with the chemical formula C₅H₁₀O₆. nih.gov Its IUPAC name is (2S,3R,4R)-2,3,4,5-tetrahydroxypentanoic acid, which defines its specific three-dimensional arrangement of atoms. nih.govsmolecule.com This stereochemistry is crucial as it dictates the molecule's biological activity and how it interacts with enzymes and other biomolecules. ontosight.ai

The "D-" prefix in its name signifies its relationship to D-glyceraldehyde and distinguishes it from its enantiomer, L-arabinonic acid. ontosight.aismolecule.com The absolute configuration of this compound has been confirmed using techniques like gas chromatography of its trifluoroacetyl derivative. This stereochemical purity is critical for its specific interactions, such as with the active sites of enzymes.

The structure of this compound features a five-carbon backbone with a carboxylic acid group at one end and multiple hydroxyl groups. ontosight.ai This structure allows it to exist in both a linear form and a cyclic lactone form, particularly a γ-lactone, which enhances its reactivity in organic synthesis. The specific orientation of the hydroxyl groups is a key determinant of its biological function and recognition by enzymes. smolecule.com

Interactive Data Table: Properties of this compound

PropertyValue
Molecular FormulaC₅H₁₀O₆ nih.gov
Molecular Weight166.13 g/mol smolecule.com
IUPAC Name(2S,3R,4R)-2,3,4,5-tetrahydroxypentanoic acid smolecule.com
Canonical SMILESC(C(C(C(C(=O)O)O)O)O)O smolecule.com
InChI KeyQXKAIJAYHKCRRA-JJYYJPOSSA-N smolecule.com
Physical DescriptionSolid nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10O6 B1606545 D-arabinonic acid CAS No. 488-30-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,4,5-tetrahydroxypentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O6/c6-1-2(7)3(8)4(9)5(10)11/h2-4,6-9H,1H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXKAIJAYHKCRRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(=O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30862017
Record name Pentonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30862017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

488-30-2
Record name Arabinonic acid, D-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488302
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Biosynthetic and Metabolic Pathways of D Arabinonic Acid

Enzymatic Formation Pathways of D-Arabinonic Acid

The primary route for the formation of this compound is through the oxidation of precursor sugars. This conversion is catalyzed by a range of enzymes with varying substrate specificities and is subject to metabolic regulation.

Precursor Compounds and Substrate Specificity in Biosynthesis (e.g., from D-arabinose, D-glucose, D-fructose)

This compound is most directly synthesized from its corresponding aldopentose, D-arabinose , through the oxidation of the aldehyde group to a carboxylic acid. lookchem.comvaia.com This conversion is a key step in the arabinose metabolic pathway in many organisms.

Besides D-arabinose, this compound can also be formed from hexose (B10828440) sugars such as D-glucose and D-fructose . The formation from D-glucose can occur via several routes, including the oxidation of D-glucose to D-arabino-2-hexulosonic acid, which is then decarboxylated, often with hydrogen peroxide, to yield this compound. google.comsmolecule.com Another method involves the enzymatic oxidation of D-glucose using pyranose-2-oxidase, which forms D-arabino-hexos-2-ulose, a precursor that can be converted to this compound. google.com Similarly, D-fructose can be oxidized to produce this compound as a major product. google.com

Table 1: Precursor Compounds for this compound Biosynthesis
Precursor CompoundGeneral TransformationReference
D-ArabinoseDirect oxidation of the aldehyde group. lookchem.comvaia.com
D-GlucoseOxidation to an intermediate (e.g., D-arabino-2-hexulosonic acid) followed by decarboxylation. google.comsmolecule.com
D-FructoseOxidation, yielding this compound as a main product. google.com

Identification and Characterization of Key Biosynthetic Enzymes (e.g., specific oxidases, arabinose dehydrogenase)

The enzymatic synthesis of this compound is carried out by several key enzymes, primarily dehydrogenases and oxidases.

D-arabinose dehydrogenase (ARA) is a critical enzyme that directly catalyzes the oxidation of D-arabinose to D-arabinono-γ-lactone, which subsequently hydrolyzes to this compound. ymdb.ca In the yeast Saccharomyces cerevisiae, two isoforms of this enzyme have been identified:

Ara1p : An NADP+-specific D-arabinose dehydrogenase. ymdb.ca

Ara2p : An NAD+-specific D-arabinose dehydrogenase, which shows a much higher affinity for D-arabinose (a Km of 0.78 mM) compared to Ara1p and is considered the primary contributor to the production of D-erythroascorbic acid (an analogue of Vitamin C) from D-arabinose. ymdb.ca

In engineered Escherichia coli, D-arabinose dehydrogenase has been used in synthetic pathways to produce valuable chemicals from D-arabinose, highlighting its catalytic role in converting the sugar to its corresponding acid. frontiersin.org

Specific Oxidases , such as pyranose 2-oxidase (P2O), also contribute to this compound formation. P2O from sources like Trametes versicolor can oxidize D-arabinose using oxygen as an electron acceptor. Chemo-enzymatic reactions using P2O have been shown to convert L-arabinose to L-arabinonic acid with very high efficiency, a process mirrored for D-isomers. researchgate.net

In the acetic acid bacterium Gluconobacter oxydans, the membrane-bound glucose dehydrogenase (GdhM) has been shown to oxidize L-arabinose to L-arabinonic acid, suggesting a similar potential for D-arabinose oxidation in related systems. researchgate.netnih.gov

Table 2: Key Biosynthetic Enzymes for this compound Production
EnzymeOrganism ExampleSubstrateCofactorSignificanceReference
D-arabinose dehydrogenase (Ara2p)Saccharomyces cerevisiaeD-arabinoseNAD+High affinity for D-arabinose; key for erythroascorbic acid synthesis. ymdb.ca
D-arabinose dehydrogenase (Ara1p)Saccharomyces cerevisiaeD-arabinoseNADP+Lower affinity compared to Ara2p. ymdb.ca
Pyranose 2-oxidase (P2O)Trametes versicolorD-arabinoseO2Used in enzymatic synthesis, with catalase co-expression to neutralize H2O2 byproduct.
Glucose dehydrogenase (GdhM)Gluconobacter oxydansL-arabinose (demonstrated)Not specifiedPeriplasmic oxidation of arabinose to arabinonic acid. researchgate.net

Genetic and Metabolic Regulation of this compound Production in Biological Systems

The production of this compound is tightly regulated. In microorganisms like E. coli, the genes for arabinose metabolism are part of the ara operon. The expression of this operon is controlled by the AraC protein, which acts as both a repressor (in the absence of arabinose) and an activator (in the presence of arabinose). This allows the cell to produce the necessary enzymes, including those for transport and initial metabolic steps, only when the substrate is available. nih.gov

Metabolic engineering strategies often target these regulatory systems to enhance the production of desired compounds. For instance, to improve the synthesis of L-arabinonic acid in E. coli, the native L-arabinose isomerase gene (araA) was disrupted to prevent the substrate from entering the natural catabolic pathway, thereby redirecting the metabolic flux towards the production of the acid via an introduced L-arabinose dehydrogenase. nih.gov Similarly, in Saccharomyces cerevisiae, overexpression of the galactose permease gene (GAL2), which also transports L-arabinose, significantly increased the production of L-arabinonic acid. nih.gov

In Gluconobacter oxydans, the production of L-arabinonic acid is pH-dependent. The oxidation of L-arabinose by GdhM leads to acidification of the medium, which can inhibit further substrate oxidation. This demonstrates a form of environmental and metabolic feedback regulation, which can be overcome in industrial settings through pH-controlled fed-batch fermentations. researchgate.net

This compound in Central Carbon Metabolism and Pentose (B10789219) Phosphate (B84403) Pathway

This compound and its derivatives are linked to the central carbon metabolism, particularly the Pentose Phosphate Pathway (PPP). lookchem.com The PPP is a crucial metabolic route that runs parallel to glycolysis, responsible for generating NADPH (a key reductant for biosynthetic reactions and antioxidant defense) and producing pentose sugars, such as ribose-5-phosphate, for nucleotide synthesis. microbenotes.comportlandpress.com

While not a direct intermediate of the main PPP, this compound's catabolism feeds into this pathway. The breakdown of this compound ultimately leads to the formation of xylulose 5-phosphate , a key intermediate in the non-oxidative phase of the PPP. nih.gov This connection allows organisms that utilize D-arabinose as a carbon source to channel the carbon skeletons into central metabolism for the synthesis of other essential molecules or for energy generation. frontiersin.org Polyols like D-arabitol, derived from this compound, are closely linked to the PPP, and elevated levels of these compounds in body fluids can indicate defects in this pathway.

Catabolism and Degradation Routes of this compound and Related Metabolites (e.g., conversion to D-arabitol, D-arabitol 1-phosphate, xylulose 5-phosphate)

The catabolism of this compound involves a series of reduction and phosphorylation steps to channel it into the Pentose Phosphate Pathway.

A primary step in its degradation is the reduction of the carboxylic acid group to a primary alcohol, converting This compound to the sugar alcohol D-arabitol . vaia.com This reaction can be achieved through catalytic hydrogenation. researchgate.net

In many bacteria, D-arabitol is then phosphorylated to enter the main metabolic pathways. The catabolism of arabitol can proceed via two alternative routes involving phosphorylated intermediates:

Uptake via a permease, followed by intracellular oxidation and phosphorylation. frontiersin.org

PTS-mediated (phosphotransferase system) uptake and phosphorylation, followed by oxidation. frontiersin.org

In firmicutes like Bacillus halodurans and Enterococcus avium, arabitol is phosphorylated to D-arabitol 1-phosphate . biorxiv.orgresearchgate.net This intermediate is then oxidized by the enzyme D-arabitol-phosphate dehydrogenase (APDH) . nih.govwikipedia.org APDH converts D-arabitol 1-phosphate into D-xylulose 5-phosphate , utilizing NAD+ or NADP+ as a cofactor. nih.govresearchgate.net D-xylulose 5-phosphate is a central intermediate of the Pentose Phosphate Pathway and can be further metabolized. APDH from some organisms can also convert D-arabitol 5-phosphate into D-ribulose 5-phosphate, another PPP intermediate. researchgate.net This pathway ensures that the carbon from D-arabinose and its derivatives is efficiently integrated into the cell's central metabolism.

Chemical and Chemo Enzymatic Synthesis Methodologies for D Arabinonic Acid and Derivatives

De Novo Chemical Synthesis of D-Arabinonic Acid

The direct chemical synthesis of this compound from precursor sugars has been extensively explored, employing oxidative, catalytic, and electrochemical techniques.

The oxidation of aldose sugars is a primary route for synthesizing aldonic acids like this compound. Various feedstocks, including D-arabinose, D-glucose, and D-fructose, can be converted to this compound through carefully controlled oxidative processes. google.comgoogle.com

The direct oxidation of D-arabinose is a common method. This can be achieved using oxidizing agents like bromine water or Tollens' reagent, which selectively oxidize the aldehyde group. Another approach involves using nitric acid as the oxidizing agent under controlled temperatures.

Catalytic oxidation offers a more efficient and selective alternative. Metal catalysts, particularly those based on noble metals like gold (Au) and palladium (Pd), have shown significant promise. rsc.orgresearchgate.net Gold nanoparticles supported on materials like alumina (B75360) (Al₂O₃) or ceria (CeO₂) have been demonstrated to be effective for the selective oxidation of L-arabinose to L-arabinonic acid, a process that can be adapted for the D-enantiomer. researchgate.netcore.ac.uk Bimetallic catalysts, such as Pd-Au supported on ceria, have exhibited higher activity and selectivity compared to their monometallic counterparts. researchgate.net The reaction is typically conducted in an aqueous phase under mild conditions, often at a controlled pH between 7 and 10, using molecular oxygen as the oxidant. rsc.orgresearchgate.net

This compound can also be produced from more abundant and less expensive sugars like D-glucose and D-fructose. google.comgoogle.com One method involves the oxidation of D-glucose with oxygen gas in an alkaline aqueous solution. google.comgoogle.com Another pathway is the oxidation of D-glucose using the enzyme pyranose-2-oxidase to form D-arabino-hexos-2-ulose, which is then treated with hydrogen peroxide to yield this compound. google.comgoogle.com Similarly, D-fructose can be oxidized with oxygen in an alkaline solution to produce this compound. epo.org

Table 1: Comparison of Catalytic Systems for Arabinose Oxidation

Catalyst Support Oxidant Key Findings Reference
Pd-Au CeO₂ Molecular Oxygen Higher activity and selectivity compared to monometallic catalysts. researchgate.net
Au γ-Alumina Molecular Oxygen Effective for selective oxidation in a recycled packed bed reactor. researchgate.net
Au Al₂O₃ Molecular Oxygen High selectivity towards arabinonic acid under alkaline conditions. core.ac.uk
Au Carbon Molecular Oxygen Nitrogen-doped carbon supports enhance activity. researchgate.net

Electrochemical methods provide a reagent-free approach to synthesizing this compound. smolecule.comsmolecule.com Electrolytic decarboxylation is a key technique, where a larger sugar or its corresponding acid is electrochemically oxidized to remove a carboxyl group. google.comsmolecule.com

This compound can be produced through the electrolytic decarboxylation of D-glucose or D-mannose. google.comsmolecule.comsmolecule.com This process typically involves the electrochemical oxidation of the starting sugar in a sulfuric acid solution using electrodes such as lead and platinum. mdpi.com The reaction can yield a mixture of products, including this compound and D-glucaric acid. mdpi.com More efficient methods involve the indirect electrochemical oxidation of monosaccharides using electro-generated bromine from sodium or calcium bromide, which then oxidizes the sugar to the corresponding aldonic acid salt. mdpi.com

The electrolytic decarboxylation of D-gluconic acid, which can be derived from D-glucose, can also produce D-arabinose, which can then be oxidized to this compound. google.com This electrochemical decarboxylation is typically performed in an electrolytic cell where the acid reactant is oxidized at an anode, leading to the release of carbon dioxide. google.comgoogle.com

Modern synthetic strategies increasingly emphasize stereoselectivity and adherence to green chemistry principles. researchgate.netnih.gov Stereoselective synthesis is crucial for producing optically pure this compound, which is essential for many of its applications. numberanalytics.com This can be achieved through the use of chiral catalysts or auxiliaries that direct the reaction towards the desired stereoisomer. numberanalytics.com

Green chemistry principles focus on developing environmentally benign and sustainable synthetic processes. nih.gov In the context of this compound synthesis, this involves the use of non-toxic reagents, renewable feedstocks, and energy-efficient processes. researchgate.net Catalytic oxidation using supported gold nanoparticles with molecular oxygen as the oxidant is an example of a greener approach, as it avoids the use of stoichiometric hazardous oxidizing agents. rsc.org Similarly, electrochemical methods contribute to green chemistry by minimizing reagent use and waste generation. mdpi.com The use of water as a solvent and the ability to operate at ambient or near-ambient temperatures and pressures further enhance the green credentials of these methods. core.ac.uk

Electrochemical Synthesis Techniques (e.g., electrolytic decarboxylation of D-mannose or D-glucose)

Chemo-Enzymatic Synthesis of this compound and Analogues

Chemo-enzymatic synthesis combines the selectivity of biocatalysts with the versatility of chemical reactions to create efficient and sustainable routes to this compound and its derivatives. nih.govdntb.gov.ua

Enzymatic oxidation pathways offer a highly specific and environmentally friendly method for producing this compound. smolecule.com This typically involves the use of oxidoreductase enzymes that catalyze the oxidation of the aldehyde group of D-arabinose. smolecule.com

Whole-cell biocatalysts, such as strains of Gluconobacter oxydans, are known for their ability to perform regio- and stereoselective oxidation of sugars. researchgate.net These bacteria can oxidize L-arabinose to L-arabinonic acid, and similar processes can be applied for the D-isomer. researchgate.net The key enzymes involved are often membrane-bound dehydrogenases. researchgate.net

Enzyme engineering and synthetic biology offer powerful tools to improve the efficiency and substrate scope of biocatalysts for this compound production. researchgate.net This can involve overexpressing key enzymes, deleting competing metabolic pathways, and balancing cofactor regeneration. researchgate.net For example, pyranose 2-oxidase (P2O) can be used to catalyze the oxidation of sugar precursors, which can then be converted to the corresponding aldonic acids. researchgate.net Immobilization of enzymes on solid supports, such as silica (B1680970) nanoparticles, can enhance their stability and reusability, making the process more economically viable. lookchem.com

Table 2: Enzymes and Microorganisms in this compound Related Synthesis

Biocatalyst Enzyme/Organism Substrate Product Key Aspect Reference
Whole-cell Gluconobacter oxydans L-Arabinose L-Arabinonic acid Periplasmic oxidation by membrane-bound glucose dehydrogenase. researchgate.net
Enzyme Pyranose 2-oxidase (P2O) D-Galactose, L-Arabinose Galactonic acid, Arabinoic acid Key oxidation step in chemo-enzymatic synthesis. researchgate.net
Whole-cell Escherichia coli (recombinant) D-Glucose D-arabino-hexos-2-ulose Intermediate for this compound synthesis. usda.gov
Enzyme D-galactose 1-dehydrogenase L-Arabinose L-Arabonate Efficient enzyme for sugar acid production. researchgate.net

Combining chemical and enzymatic steps allows for the synthesis of complex this compound analogues that may be difficult to produce through purely chemical or biological routes. nih.gov An example of such an integrated strategy is the synthesis of 3-deoxy-D-arabino-heptulosonic acid 7-phosphate (DAHP). nih.gov

The synthesis of DAHP, an important intermediate in the shikimic acid pathway, can be achieved through a chemo-enzymatic approach. wikipedia.org A chemical synthesis has been developed starting from 2-deoxyglucose. nih.govacs.org Alternatively, it can be produced biologically from glucose using auxotrophic strains of Escherichia coli. nih.gov Another chemo-enzymatic route involves the addition of potassium cyanide to 2-deoxy-D-arabino-hexose 6-phosphate, followed by the selective oxidation of the resulting 3-deoxyheptonic acid 7-phosphate. rsc.org

These integrated strategies leverage the strengths of both chemical synthesis and biocatalysis. For instance, an initial enzymatic step can create a chiral intermediate that is then chemically modified to produce a range of derivatives. nih.gov This approach has been used to prepare aminomethyl derivatives of 1,4-dideoxy-1,4-imino-D-arabinitol (DAB), a this compound analogue, which have shown potential as glycosidase inhibitors. nih.gov

Biocatalyst Development and Enzyme Engineering for this compound Production (e.g., enzymatic oxidation pathways, enzyme immobilization)

Synthesis and Modification of this compound Derivatives

The modification of this compound into its various derivatives is a cornerstone for its application in diverse research fields. These derivatives, which include lactones, phosphorylated forms, and isotopically labeled variants, are synthesized through a range of chemical and chemo-enzymatic methods. These methodologies allow for the targeted alteration of the this compound structure to probe biological pathways, create enzyme inhibitors, or develop novel biomaterials.

Preparation of this compound Lactones (e.g., 1,4-lactone)

This compound readily forms cyclic esters known as lactones. The most common is the γ-lactone (gamma-lactone), or D-arabinono-1,4-lactone, a five-membered ring structure. This lactonization is a key transformation, as the lactone is often a crucial intermediate in various biological and chemical pathways.

Several methods have been established for the synthesis of D-arabinono-1,4-lactone:

Intramolecular Esterification: this compound undergoes spontaneous intramolecular esterification to form the γ-lactone. This reaction is typically facilitated by acidic or thermal conditions, with the 1,4-lactone being the thermodynamically favored product due to minimal ring strain.

Oxidation of D-arabinose: A common route begins with the mild oxidation of D-arabinose using reagents like bromine water. researchgate.net This selectively converts the aldehyde group of the sugar to a carboxylic acid, yielding this compound, which then cyclizes to the lactone.

Photocatalytic Conversion: Research has demonstrated the production of D-arabino-1,4-lactone from D-fructose using a TiO₂ photocatalyst under UV irradiation. nih.govresearchgate.net The proposed mechanism involves the cleavage of the C1-C2 bond of D-fructose. nih.govresearchgate.net This method also produces other valuable rare sugars, such as erythrose and glyceraldehyde, from the subsequent decomposition of the lactone. nih.govresearchgate.netresearchgate.net

Enzymatic Synthesis: In biological systems, enzymes like D-arabinose dehydrogenase can catalyze the oxidation of D-arabinose to D-arabinono-1,4-lactone. ymdb.ca Furthermore, D-arabinono-1,4-lactone oxidase catalyzes the final step in the biosynthesis of D-erythroascorbic acid in organisms like Saccharomyces cerevisiae. nih.govuniprot.org

The following table summarizes key methods for the preparation of this compound lactones.

MethodStarting MaterialKey Reagents/ConditionsProductReference(s)
Intramolecular CyclizationThis compoundAcidic or thermal conditionsD-Arabinono-1,4-lactone
Oxidation of AldoseD-ArabinoseBromine waterD-Arabinono-1,4-lactone researchgate.net
PhotocatalysisD-FructoseTiO₂, UV lightD-Arabino-1,4-lactone nih.govresearchgate.netresearchgate.net
BiocatalysisD-ArabinoseD-arabinose dehydrogenase, NAD(P)⁺D-Arabinono-1,4-lactone ymdb.ca
Chemo-enzymatic6-deoxyglucal diacetateRuO₄-catalyzed oxidation, hydrolysis5-Deoxy-D-arabinono-1,4-lactone oup.com

Synthesis of Phosphorylated this compound Derivatives (e.g., 5-phosphoarabinonic acid)

Phosphorylated derivatives of this compound are vital as metabolic intermediates and as tools for studying enzyme mechanisms. 5-O-Phosphono-D-arabinonic acid (5-phosphoarabinonic acid) is a notable example, recognized for its role as a potent inhibitor of enzymes like phosphoglucose (B3042753) isomerase. researchgate.net

The synthesis of these derivatives can be achieved through several routes:

Direct Phosphorylation: A straightforward method involves the direct chemical phosphorylation of arabinonic acid. This is typically achieved by reacting arabinonic acid with a phosphorylating agent like phosphoric acid under controlled reaction conditions. The resulting product is then purified using techniques such as chromatography.

Multi-step Synthesis from D-Arabinose: A more complex, multi-step synthesis has been developed to create potent enzyme inhibitors. For example, the synthesis of 5-phosphate-D-arabinohydroxamic acid, a powerful transition state analogue inhibitor, begins with D-arabinose. researchgate.netresearchgate.net The process involves the conversion of D-arabinose to a protected derivative of 5-phosphate-D-arabinonic acid, which serves as a key intermediate before the final introduction of the hydroxamate group. researchgate.netresearchgate.net

Chemo-enzymatic Synthesis of Related Phosphates: The chemical synthesis of D-arabinitol 1-phosphate, a substrate for D-arabinitol-phosphate dehydrogenase, also starts from this compound. nih.gov This five-step process includes O-acetylation, chlorination, reduction, a crucial phosphorylation step, and final de-O-acetylation. nih.govmolaid.com This highlights the versatility of this compound as a precursor for various phosphorylated sugar derivatives.

The table below outlines synthetic approaches for phosphorylated this compound derivatives.

DerivativeStarting MaterialSynthetic ApproachKey ApplicationReference(s)
5-Phosphoarabinonic AcidArabinonic acidDirect phosphorylation with phosphoric acidMetabolic research, enzyme inhibition studies ontosight.ai
5-Phosphate-D-arabinohydroxamic acidD-ArabinoseConversion to a protected 5-phosphate-D-arabinonic acid intermediate, followed by couplingPotent inhibitor of phosphoglucose isomerases researchgate.netresearchgate.net
D-Arabinitol 1-phosphateThis compoundFive-step chemical synthesis including a phosphorylation stepSubstrate for D-arabinitol-phosphate dehydrogenase characterization nih.govmolaid.com

Derivatization for Specific Research Applications (e.g., D-glucopyranosyl-alpha(1->5)-D-arabinonic acid derivatives)

The derivatization of this compound extends to the attachment of other molecular moieties, such as other sugar units, to create compounds for specific applications. An example is the synthesis of D-glucopyranosyl-α(1→5)-D-arabinonic acid derivatives, which have been explored for use as sugar substitutes. google.com

The synthesis of this class of derivatives has been detailed in patent literature, starting from isomaltulose, which is D-glucopyranosyl-α(1→6)-D-fructose. google.com The key steps are:

Oxidative Conversion: Isomaltulose is oxidized in an alkaline solution using air or oxygen. google.com This reaction converts the fructose (B13574) moiety into the corresponding arabinonic acid, yielding salts of D-glucopyranosyl-α(1→5)-D-arabinonic acid. google.com

Isolation: The D-glucopyranosyl-α(1→5)-D-arabinonic acid is typically isolated from the reaction mixture as its potassium salt by neutralization and crystallization. google.com

Further Derivatization: The isolated acid salt serves as a versatile intermediate for a range of other derivatives. google.com

Esters and Amides: Prepared through standard esterification and amidation reactions. google.com

γ-Lactone: Formed by treating the acid with ring-closing agents. google.com

O-Acyl Derivatives: Produced by treating the non-acylated compounds with acylating agents to yield products like O-acetyl and O-benzoyl derivatives. google.com

These derivatives are investigated as intermediates for chemical syntheses, such as in the production of surface-active substances. google.com

Starting MaterialCore IntermediateSynthetic TransformationsResulting DerivativesPotential ApplicationReference(s)
Isomaltulose (D-glucopyranosyl-α(1→6)-D-fructose)Salts of D-glucopyranosyl-α(1→5)-D-arabinonic acidEsterification, Amidation, Ring-closing, AcylationEsters, Amides, γ-Lactone, O-Acyl derivativesSugar substitutes, Surfactant synthesis google.comgoogle.com

Isotopic Labeling for Metabolic Tracing (e.g., D-arabinose-13C-2 leading to this compound)

Isotopic labeling is a powerful technique used to trace the metabolic fate of compounds within a biological system. researchgate.net By replacing certain atoms in a molecule with their heavier, stable isotopes (e.g., ¹³C for ¹²C, or ²H/D for ¹H), researchers can follow the labeled molecule through complex metabolic networks using techniques like mass spectrometry. biorxiv.orgnih.gov

While a specific study detailing the tracing of D-arabinose-¹³C-2 to this compound is not prominently featured, the principle is well-established in metabolic research.

General Principle: A labeled precursor, such as ¹³C-labeled D-arabinose, is introduced into a biological system (e.g., cell culture, animal model). medchemexpress.com As the precursor is metabolized, the ¹³C label is incorporated into downstream products, including this compound. Analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) can then detect and quantify the labeled this compound, differentiating it from the endogenous, unlabeled pool. nih.gov This allows for the precise measurement of metabolic flux and pathway utilization. researchgate.net

Research Applications:

Metabolic Pathway Elucidation: Controlled dietary interventions in animal models using isotopically labeled D-arabinose can be used to track the accumulation of labeled this compound in various tissues, clarifying its metabolic pathways.

Distinguishing Origins: Isotopic analysis is crucial in fields like astrobiology. The analysis of carbonaceous meteorites has revealed the presence of this compound with a significant excess of the D-enantiomer and a distinct ¹³C/¹²C ratio. pnas.org This isotopic signature is a key piece of evidence used to argue for its extraterrestrial origin, as terrestrial biological systems predominantly produce the L-enantiomer and have different isotopic profiles. pnas.org

The following table summarizes applications of isotopic labeling relevant to this compound research.

Tracer MoleculeResearch ContextAnalytical GoalFinding/ApplicationReference(s)
Isotopically labeled D-arabinoseAnimal models (in vivo)Track accumulation in tissuesElucidate metabolic pathways of this compound
¹³C-labeled compoundsAstrobiology (meteorite analysis)Measure ¹³C/¹²C ratioDistinguish extraterrestrial this compound from terrestrial biological contamination pnas.org
Dual-isotope labeled fatty acidsLipidomics (in vitro)Track metabolic fate in cell deathDevelop software (D-Tracer) and methods applicable to tracing other molecules like sugars biorxiv.orgnih.govnih.gov
1,2-¹³C₂-glucoseHuman monocytes (in vitro)Trace glucose metabolismAssess alterations in major metabolic pathways under neuroinflammatory conditions nih.gov

Advanced Analytical Approaches in D Arabinonic Acid Research

Chromatographic Separation and Quantification Techniques

Chromatography is an indispensable tool for separating D-arabinonic acid from other components in a mixture, a critical step before its quantification. The choice of chromatographic technique often depends on the sample matrix, the required sensitivity, and whether the analysis is targeted or part of a broader metabolomic profiling.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile compounds like this compound. wikipedia.org This method separates compounds based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase. wikipedia.org For organic acids, including this compound, reversed-phase HPLC (RP-HPLC) is a common approach. mjcce.org.mk In RP-HPLC, a nonpolar stationary phase, such as C18-bonded silica (B1680970), is used with a polar mobile phase, often an aqueous buffer. mjcce.org.mk

The detection of this compound after HPLC separation can be achieved using various detectors. A common method involves ultraviolet (UV) detection, typically at a low wavelength around 210 nm, which is suitable for detecting the carboxylic acid functional group. mjcce.org.mk To enhance sensitivity and specificity, pre-column derivatization with a UV-absorbing or fluorescent tag can be employed. researchgate.net For instance, derivatization with 1-phenyl-3-methyl-5-pyrazolone (PMP) has been successfully used for the HPLC analysis of various monosaccharides and related sugar acids. mdpi.com

The quantification of this compound by HPLC is generally performed by comparing the peak area of the analyte in a sample to a calibration curve generated from known concentrations of a this compound standard. google.com The method's performance is validated by assessing its linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. mjcce.org.mk

Table 1: Exemplary HPLC Conditions for Organic Acid Analysis

Parameter Condition
Column Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) mjcce.org.mk
Mobile Phase Isocratic elution with an acidic aqueous buffer (e.g., 5 mM H₃PO₄, pH 2.1) mjcce.org.mk
Flow Rate 1.0 mL/min mjcce.org.mk
Detection UV at 210 nm mjcce.org.mk
Temperature Ambient or controlled (e.g., 25 °C) mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the comprehensive analysis of small molecules in biological samples, a field known as metabolomics. nih.gov GC-MS is particularly well-suited for the analysis of volatile and thermally stable compounds. cabidigitallibrary.org Since this compound, like other sugar acids, is non-volatile, a chemical derivatization step is necessary to increase its volatility. cabidigitallibrary.org

The most common derivatization method for compounds with hydroxyl and carboxylic acid groups is silylation, which involves replacing the active hydrogens with a trimethylsilyl (B98337) (TMS) group. cabidigitallibrary.org This is often achieved by reacting the dried sample extract with a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). The resulting TMS derivatives of this compound are volatile and can be readily separated by gas chromatography.

Following separation on the GC column, the eluting compounds enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a molecular fingerprint that can be used to identify the compound. For this compound, the mass spectrum of its TMS derivative will show characteristic fragment ions. GC-MS can be used for both targeted quantification of this compound and untargeted profiling to discover new metabolites. nih.gov

Table 2: Typical GC-MS Parameters for TMS-Derivatized Metabolite Analysis

Parameter Condition
Derivatization Silylation with MSTFA to form TMS derivatives
GC Column 5%-phenyl-95%-dimethylpolysiloxane capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) cabidigitallibrary.org
Carrier Gas Helium at a constant flow rate (e.g., 1.0 mL/min) cabidigitallibrary.org
Injection Mode Splitless cabidigitallibrary.org
Temperature Program Ramped temperature program (e.g., 140°C to 280°C) cabidigitallibrary.org
MS Ionization Electron Ionization (EI) at 70 eV nih.gov
Mass Analyzer Quadrupole or Time-of-Flight (TOF) nih.gov
Data Acquisition Scan mode (for profiling) or Selected Ion Monitoring (SIM) (for targeted analysis) shimadzu.com

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when coupled with tandem mass spectrometry (LC-MS/MS), combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry. wikipedia.org This makes it an ideal technique for analyzing this compound in complex biological matrices like plasma, urine, and tissue extracts, often with minimal sample cleanup. rsc.orgnih.gov

In LC-MS, the eluent from the HPLC column is introduced into the ion source of the mass spectrometer. wikipedia.org Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of polar and thermally labile molecules like this compound without significant degradation. wikipedia.org

Tandem mass spectrometry (MS/MS), often performed on a triple quadrupole instrument, provides an additional layer of specificity. nih.gov The first quadrupole selects the precursor ion of this compound, which is then fragmented in a collision cell. The second quadrupole then analyzes the resulting product ions. This process, known as multiple reaction monitoring (MRM), is highly specific and allows for accurate quantification even at very low concentrations. nih.gov The use of stable isotope-labeled internal standards, such as deuterated this compound, can further improve the accuracy and precision of quantification by correcting for matrix effects and variations in instrument response.

Gas Chromatography-Mass Spectrometry (GC-MS) in Metabolomic Profiling of this compound (e.g., TMS derivatives)

Spectroscopic and Structural Elucidation Methods

While chromatographic techniques are excellent for separation and quantification, spectroscopic methods are essential for the definitive structural confirmation of this compound and for tracing its metabolic fate.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical structure of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR can be used to confirm the identity of this compound by providing information on the connectivity of atoms and the stereochemistry of the molecule. Both ¹H and ¹³C NMR spectra are typically acquired to obtain a complete structural picture.

Furthermore, NMR is an invaluable tool for isotopic tracing studies. By using substrates labeled with stable isotopes, such as ¹³C-labeled glucose or arabinose, researchers can follow the metabolic pathways that lead to the production of this compound. The position of the ¹³C label in the this compound molecule, as determined by ¹³C NMR, can reveal the specific biochemical reactions involved in its synthesis.

As discussed in the context of GC-MS and LC-MS, mass spectrometry is a cornerstone for the identification of this compound. scispace.com High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography, can provide a highly accurate mass measurement of the molecular ion, which can be used to determine the elemental composition of this compound and distinguish it from other compounds with the same nominal mass.

In pathway analysis, MS is used in conjunction with stable isotope labeling. By feeding cells or organisms a labeled precursor and analyzing the resulting metabolites by MS, researchers can track the incorporation of the isotope into this compound and other related compounds. This allows for the mapping of metabolic fluxes and the elucidation of the biochemical pathways in which this compound is an intermediate. The fragmentation pattern of the labeled this compound in MS/MS experiments can provide further insights into the position of the label and the underlying enzymatic reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isotopic Tracing

Emerging Analytical Platforms for this compound Research (e.g., Metabolomics)ntu.edu.sg

The study of this compound is increasingly benefiting from the application of emerging analytical platforms, particularly those utilized in the field of metabolomics. Metabolomics, the large-scale study of small molecules or metabolites within a biological system, provides a direct functional readout of cellular activity and physiological state. frontiersin.orgresearchgate.net This approach allows for the simultaneous detection and quantification of numerous metabolites, including this compound, offering insights into its metabolic context. The primary analytical technologies driving metabolomics research are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, often coupled with chromatographic separation techniques. frontiersin.orgresearchgate.net

Mass spectrometry-based platforms are favored for their high sensitivity and selectivity. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and well-developed technique capable of detecting hundreds of metabolites in a single analysis. frontiersin.org For polar compounds like this compound, a derivatization step, such as silylation, is typically required to increase volatility for gas-phase separation. core.ac.uknih.gov GC-MS has been successfully employed to identify this compound in a variety of complex biological samples, including human fecal and urine samples in studies investigating the gut microbiome, and in ethanolic extracts of plants like Terminalia catappa. humanjournals.com

Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly with tandem mass spectrometry (LC-MS/MS), is another powerful tool noted for its high sensitivity in analyzing sugar acids. anaquant.com It can often be used without chemical derivatization, simplifying sample preparation. researchgate.net Untargeted metabolomics using LC-MS/MS has identified this compound in aqueous extracts of Caesalpinia mimosoides. d-nb.info Furthermore, combined GC-MS and NMR platforms have been used to analyze plasma metabolomes, identifying arabinonic acid as a differentiating metabolite in patients with H1N1 influenza pneumonia compared to those with community-acquired bacterial pneumonia. researchgate.net

Research findings from various metabolomics studies have highlighted the presence of this compound across different biological systems, underscoring its role in diverse metabolic networks. These studies demonstrate the utility of advanced analytical platforms in uncovering the biochemical significance of this compound.

Biotechnological Production and Industrial Research Applications of D Arabinonic Acid

Microbial Fermentation Strategies for D-Arabinonic Acid Production

Microbial fermentation is a key strategy for the production of this compound, offering an eco-friendly alternative to traditional chemical synthesis. This biotechnological approach leverages the metabolic pathways of various microorganisms to convert renewable feedstocks into the desired product.

Strain Engineering and Optimization for Enhanced Yields (e.g., Zygosaccharomyces rouxii, Gluconobacter oxydans)

The efficiency of microbial fermentation hinges on the selection and enhancement of production strains. Researchers have focused on engineering and optimizing microorganisms like Zygosaccharomyces rouxii and Gluconobacter oxydans to improve the yield and productivity of this compound and its derivatives.

Zygosaccharomyces rouxii , a yeast known for its osmotolerance, has been a subject of interest for producing D-arabitol, a reduction product of this compound. nih.govresearchgate.net A newly isolated strain, Zygosaccharomyces rouxii NRRL 27,624, demonstrated the ability to produce D-arabitol as its primary metabolic product from glucose. nih.govusda.gov Metabolic engineering efforts have further boosted these capabilities. By enhancing the innate biosynthetic pathway and optimizing precursor and cofactor supply, a recombinant Z. rouxii strain achieved a D-arabitol production of 149.10 g/L, a significant increase from the parent strain. researchgate.net

Gluconobacter oxydans is another prominent microorganism utilized in the production of sugar acids due to its remarkable oxidative fermentation capabilities. researchgate.net This bacterium is known for its incomplete oxidation of various sugars, making it an ideal candidate for producing compounds like this compound. researchgate.net Research has shown that G. oxydans can efficiently oxidize D-arabinose to this compound. researchgate.net Strain engineering in G. oxydans has focused on overcoming limitations such as by-product formation. For instance, a mutant strain of G. oxydans with an inactivated gluconate-2-dehydrogenase complex was developed to prevent the formation of 2-keto-D-gluconic acid, thereby increasing the yield of 5-keto-D-gluconic acid. researchgate.net Similar strategies can be applied to optimize the production of this compound. Furthermore, studies have explored the overexpression of key enzymes, such as sorbose dehydrogenase in G. oxydans, to enhance the production of related compounds, a technique that holds promise for this compound synthesis as well. frontiersin.org

StrainSubstrateProductTiter/YieldReference
Zygosaccharomyces rouxii NRRL 27,624GlucoseD-arabitol83.4 g/L nih.govusda.gov
Recombinant Zygosaccharomyces rouxii ZR-5AGlucoseD-arabitol149.10 g/L researchgate.net
Gluconobacter oxydans 621HL-arabinoseL-arabinonic acid120 g/L researchgate.net
Gluconobacter oxydans MF1 (mutant)Glucose5-keto-D-gluconic acid84% conversion researchgate.net

Bioreactor Design and Process Parameter Optimization in Fermentation (e.g., fed-batch cultivations)

The design of the bioreactor and the optimization of process parameters are critical for maximizing the efficiency of microbial fermentation. frontiersin.org Key factors that are often fine-tuned include temperature, pH, aeration, and the cultivation strategy. nih.govusda.gov

The choice of bioreactor design is also crucial. Continuous stirred-tank reactors (CSTRs) are commonly used and offer advantages in controlling the growth rate of the microbial culture. psgcas.ac.in For immobilized cell systems, which can enhance productivity, the bioreactor must ensure efficient mass and heat transfer among the solid, liquid, and gas phases. frontiersin.org

This compound as a Biomass-Derived Platform Chemical

This compound is recognized as a key biomass-derived platform chemical, a building block that can be converted into a wide array of other valuable substances. scielo.brfrontiersin.org Its position as an intermediate in the conversion of biomass to value-added products makes it a focal point in the development of sustainable chemical industries. mdpi.com

Conversion to Value-Added Bio-Based Chemicals (e.g., D-arabitol, 1,2,4-butanetriol (B146131), rare sugars)

The chemical structure of this compound makes it a versatile precursor for various valuable chemicals.

D-arabitol : This five-carbon sugar alcohol can be produced by the reduction of this compound or its lactones. lookchem.comresearchgate.net D-arabitol has applications in the food and pharmaceutical industries and serves as a starting material for the synthesis of other chemicals like xylitol. nih.govusda.gov The catalytic hydrogenation of this compound using ruthenium catalysts has been shown to be a highly selective method for producing D-arabitol. researchgate.net

1,2,4-Butanetriol (BT) : This compound is a precursor for the energetic material 1,2,4-butanetriol trinitrate (BTTN) and for some cholesterol-lowering drugs. wikipedia.orgnih.gov A microbial synthesis route has been developed where D-arabinose is first converted to this compound, which is then enzymatically converted to L-1,2,4-butanetriol. wikipedia.orgresearchgate.netgoogle.com This bio-based route avoids the harsh conditions required in traditional chemical synthesis. nih.gov

Rare Sugars : this compound and its lactone form, D-arabino-1,4-lactone, can serve as a source for the production of rare sugars like erythrose and glyceraldehyde. researchgate.netresearchgate.net These rare sugars are valuable in the pharmaceutical and food industries. The decomposition of D-arabino-1,4-lactone can yield these valuable smaller sugar molecules. researchgate.netresearchgate.net

Research in Sustainable Industrial Processes and Biorefinery Concepts

The use of this compound is integral to the concept of a biorefinery, an industrial facility that converts biomass into a spectrum of products, including fuels, chemicals, and materials. biofueljournal.combmbf.desurrey.ac.uk In this model, this compound is a key intermediate derived from the sugar components of biomass, such as hemicellulose. scielo.brmdpi.com

Research in this area focuses on developing integrated processes where biomass is efficiently fractionated and converted. researchgate.netmdpi.com The goal is to create closed-loop systems that maximize resource utilization and minimize waste. biofueljournal.com this compound and other sugar-derived platform chemicals are central to these efforts, as they represent a bridge between raw biomass and high-value end products. nrel.gov The development of efficient catalytic and microbial conversion pathways for these platform chemicals is a key research priority for making biorefineries economically viable and sustainable. mdpi.com

Role in Material Science Research (as a building block)

The functional groups present in this compound make it an attractive building block for the synthesis of novel materials in material science. oup.com Its potential lies in the creation of bio-based and biodegradable polymers. smolecule.com

Research suggests that this compound can be incorporated into polymer structures to enhance their properties. smolecule.com This could lead to the development of new biodegradable polymers for applications in packaging, drug delivery systems, and tissue engineering. smolecule.com Furthermore, its derivatives can be used to create biocompatible hydrogels, which show promise in biomedical applications due to their potential for controlled drug release. smolecule.com The ability to synthesize new polymers from bio-based building blocks like this compound is a significant step towards a more sustainable materials industry. researchgate.net

Biological Roles and Physiological Significance in Model Systems Excluding Clinical Human Data

D-Arabinonic Acid in Microbial Physiology and Metabolism

This compound plays a notable role in the metabolic activities of various microorganisms, including certain species of bacteria and fungi. Its involvement ranges from serving as a carbon source to being a product of specific metabolic pathways.

Contribution to Bacterial and Fungal Growth and Metabolism

This compound and its lactone form, D-arabinono-1,4-lactone, have been observed to influence the growth and metabolism of several microorganisms.

Saccharomyces cerevisiae : In the yeast Saccharomyces cerevisiae, this compound is an intermediate in the pathway for D-erythroascorbic acid production. nih.gov The enzyme D-arabinose dehydrogenase, found in the cytosolic fraction of S. cerevisiae, catalyzes the oxidation of D-arabinose to D-arabinono-1,4-lactone, which is a precursor to this compound. nih.gov The expression of the gene encoding this enzyme is crucial for this metabolic process. nih.gov Furthermore, D-arabinose dehydrogenase (Ara1p) in S. cerevisiae can convert (R/S)-acetoin to meso-2,3-butanediol (B1221857) and (2S,3S)-2,3-butanediol. asm.org

Bifidobacterium : In vitro studies have demonstrated that beneficial gut bacteria such as Bifidobacterium can utilize D-arabinono-1,4-lactone as a carbon source. researchgate.netresearchgate.net This utilization leads to the proliferation of Bifidobacterium and an increase in the production of lactic acid, suggesting a potential prebiotic role. researchgate.netresearchgate.net

Pseudomonas fragi : This bacterium, often associated with food spoilage, can oxidize D-xylose to produce D-xylonic acid. nih.gov While direct metabolism of this compound is not the primary focus in studies of this organism, related metabolic pathways involving sugar acids are present. nih.gov Metabolomic studies of P. fragi have shown changes in various intracellular metabolites, including D-gluconic acid, in response to certain conditions, indicating a dynamic sugar acid metabolism. mdpi.com

Gluconobacter oxydans : This acetic acid bacterium is known for its ability to perform incomplete oxidation of sugars and alcohols. researchgate.netmdpi.com G. oxydans can oxidize L-arabinose to L-arabinonic acid. researchgate.net While the focus is often on the L-enantiomer, the organism's capacity for sugar acid production is significant. researchgate.netuni-duesseldorf.de For instance, G. oxydans converts glucose to gluconic acid and subsequently to 2-keto-D-gluconic acid and 5-keto-D-gluconic acid. nih.gov

Table 1: Role of this compound and its Lactone in Microbial Systems

Microorganism Role of this compound/D-arabinono-1,4-lactone Metabolic Product(s) Reference(s)
Saccharomyces cerevisiae Intermediate in D-erythroascorbic acid production. D-erythroascorbic acid, meso-2,3-butanediol, (2S,3S)-2,3-butanediol nih.govasm.org
Bifidobacterium Utilized as a carbon source. Lactic acid researchgate.netresearchgate.net
Pseudomonas fragi Involved in sugar acid metabolism. D-xylonic acid (from D-xylose) nih.gov
Gluconobacter oxydans Product of sugar oxidation. L-arabinonic acid (from L-arabinose), Gluconic acid, 2-keto-D-gluconic acid, 5-keto-D-gluconic acid researchgate.netuni-duesseldorf.denih.gov

Role in Microbial Stress Response and Adaptations

The involvement of this compound in microbial stress responses is an emerging area of research. The production and utilization of sugar acids can be part of broader metabolic adjustments that help microorganisms cope with environmental challenges. For instance, the regulation of metabolic pathways, including those involving sugar acids, is a key component of the bacterial stringent response to stressors like nutrient deficiency or salt stress. asm.org A deeper understanding of how bacteria manage stress responses is crucial for developing new antimicrobial strategies. nih.gov

This compound in Plant Biochemistry and Stress Responses

This compound has been identified in various plant species, suggesting its participation in their metabolic processes. Furthermore, a phosphorylated form of this acid appears to play a role in plant defense mechanisms.

Occurrence and Function in Plant Metabolism

This compound has been detected in several plant species, indicating its role as a metabolite in plant biochemistry.

Brassica napus : this compound has been identified as a metabolite in Brassica napus (oilseed rape). researchgate.net Untargeted metabolomics analysis of different organs of B. napus has revealed the presence of various organic acids, including this compound. jppres.com

Solanum lycopersicum : While specific studies on this compound in tomato are not detailed, research on related species and the general presence of sugar acids in plants suggest its likely involvement in tomato metabolism.

Table 2: Detection of this compound in Various Plant Species

Plant Species Part(s) Where Detected Analytical Method(s) Reference(s)
Brassica napus Seeds Mass spectrometry researchgate.net
Farsetia stylosa Aerial parts (methanolic extract) LC-HRMS jppres.com

Involvement in Plant Immunity and Pathogen Interaction

A phosphorylated derivative of this compound, 5-phosphoarabinonic acid, has been implicated in plant defense mechanisms.

5-phosphoarabinonic acid binding to germin-like proteins : Recent studies suggest that 5-phosphoarabinonic acid can bind to plant germin-like proteins (GLPs). GLPs are a diverse family of glycoproteins involved in plant development and defense responses against pathogens. mdpi.comnih.govfrontiersin.org The binding of 5-phosphoarabinonic acid to GLPs may be a mechanism for recognizing fungal and bacterial pathogens, possibly by interacting with components of their cell walls like chitin (B13524) or peptidoglycan. This interaction highlights a potential role for this compound derivatives in plant immunity.

In Vitro Biochemical Interactions and Enzymatic Studies

In vitro studies have provided insights into the biochemical reactions and enzymatic conversions involving this compound. These studies are crucial for understanding its metabolic fate and its potential as a substrate for various enzymes. This compound can be synthesized in the laboratory through the oxidation of D-arabinose. smolecule.comsmolecule.com

One notable enzymatic interaction involves dextransucrase. This enzyme can utilize this compound as an "unconventional acceptor" in the synthesis of oligosaccharides. nih.gov Specifically, dextransucrase can catalyze the transfer of a glucosyl group from sucrose (B13894) to this compound, forming α-D-glucopyranosyl-(1→5)-D-arabinonic acid. nih.gov This demonstrates that this compound can participate in glycosylation reactions, expanding its known biochemical interactions. nih.gov

Enzyme Substrate Specificity and Kinetic Analysis (e.g., arabitol-phosphate dehydrogenase, L-arabinose/D-galactose 1-dehydrogenase)

This compound is chemically related to several key metabolites in carbohydrate pathways. While not always a direct substrate, its derivatives and enantiomeric forms are processed by various dehydrogenases, highlighting the metabolic context in which this molecule exists.

Arabitol-Phosphate Dehydrogenase (APDH)

D-arabitol-phosphate dehydrogenase (APDH) is an enzyme identified in bacteria such as Enterococcus avium and Bacillus halodurans that participates in the catabolism of the sugar alcohol D-arabitol. researchgate.netresearchgate.net The enzyme does not act on this compound directly but on its phosphorylated and reduced form, D-arabitol phosphate (B84403). Specifically, APDH from E. avium displays a narrow substrate specificity, catalyzing the NAD(P)+-dependent oxidation of D-arabitol 1-phosphate to D-xylulose 5-phosphate and D-arabitol 5-phosphate to D-ribulose 5-phosphate. researchgate.net

The relevance of this compound to this pathway has been demonstrated through chemical synthesis, where it serves as a starting material for producing D-arabinitol 1-phosphate (Ara-ol1-P), a key substrate for characterizing APDH activity. researchgate.net The kinetic properties of APDH from E. avium reveal its efficiency in the reductive direction, converting D-xylulose 5-phosphate back to D-arabitol 1-phosphate. researchgate.net The enzyme can utilize both NAD+/NADH and NADP+/NADPH as cofactors, though it is significantly more efficient with the former. researchgate.net

Table 1: Kinetic Parameters of D-Arabitol-Phosphate Dehydrogenase from Enterococcus avium

SubstrateReaction DirectionCofactorKₘ (mM)Vₘₐₓ (μmol/min per mg)
D-arabitol 1-phosphateOxidativeNAD⁺10.656.5
D-xylulose 5-phosphateReductiveNADH0.08378.0
D-arabitol 1-phosphateOxidativeNADP⁺11.40.5
D-xylulose 5-phosphateReductiveNADPH0.0655.5

This table summarizes the Michaelis-Menten constant (Kₘ) and maximum reaction velocity (Vₘₐₓ) for APDH from E. avium with its primary substrates and cofactors. Data sourced from Povelainen et al. (2003) as presented in a research compilation. researchgate.net

L-Arabinose/D-Galactose 1-Dehydrogenase

L-arabinose/D-galactose 1-dehydrogenase is an enzyme that catalyzes the oxidation of L-arabinose and D-galactose. This reaction produces L-arabino-1,4-lactone, which can subsequently hydrolyze to form L-arabonate, the enantiomer of D-arabonate. nih.gov This enzyme, therefore, acts on the stereoisomer of the sugar precursor to this compound.

An L-arabinose/D-galactose 1-dehydrogenase from the bacterium Rhizobium leguminosarum bv. trifolii (RlAraDH) has been characterized. nih.gov It belongs to the Gfo/Idh/MocA protein family and shows a preference for NADP+ as a cofactor, although it can also use NAD+. nih.gov Its highest catalytic efficiency is observed with L-arabinose, D-galactose, and D-fucose as substrates. nih.gov Similarly, a hyperthermophilic version of the enzyme from Thermotoga maritima (TmAraDH) has been identified, which also catalyzes the NAD(P)+-dependent oxidation of these sugars. researchgate.net

Table 2: Kinetic Parameters of L-Arabinose/D-Galactose 1-Dehydrogenase from T. maritima

SubstrateCofactorKₘ (mM)kcat (min⁻¹)kcat/Kₘ (min⁻¹mM⁻¹)
L-ArabinoseNAD⁺1.55192123.85
D-GalactoseNAD⁺0.82147179.26
L-ArabinoseNADP⁺2.8015756.06
D-GalactoseNADP⁺3.526418.19

This table presents the kinetic constants for the hyperthermophilic L-arabinose/D-galactose 1-dehydrogenase from T. maritima, showing its efficiency with different substrates and cofactors. researchgate.net

Inhibition and Modulation of Enzyme Activity by this compound (e.g., interaction with enzymes involved in carbohydrate metabolism, inhibition of glucose dehydrogenase)

This compound and its derivatives have been shown to modulate the activity of several enzymes, often acting as inhibitors. This suggests a potential regulatory role in related metabolic pathways.

Inhibition of Carbohydrate-Active Enzymes

Research has indicated that this compound can inhibit enzymes involved in carbohydrate processing. In a study investigating the enzymatic production of glucosone from glucose using pyranose 2-oxidase (POX), this compound was identified as a byproduct. usda.gov Its formation, along with formic acid, from the degradation of glucosone likely has an inhibitory effect on the activity of POX. usda.gov

Furthermore, a derivative of this compound has been synthesized to act as a potent enzyme inhibitor. 5-phosphate-D-arabinohydroxamic acid, a transition-state analogue of the intermediate in the glucose-6-phosphate isomerase reaction, was synthesized from D-arabinose. researchgate.net This compound was designed to be a potent inhibitor of 6-phosphate-D-glucose isomerases, demonstrating how the this compound scaffold can be used to target specific enzymes in carbohydrate metabolism. researchgate.net

In a broader context, a methanolic extract from the plant Farsetia stylosa, which was found to contain this compound among other metabolites, demonstrated strong inhibitory activity against the carbohydrate-metabolizing enzymes α-amylase and α-glucosidase. jppres.com The extract showed a half-maximal inhibitory concentration (IC50) of 13.45 µg/mL for α-amylase and 0.614 µg/mL for α-glucosidase, suggesting a potential role for its constituent compounds, including this compound, in modulating carbohydrate digestion. jppres.com

Modulation of Dehydrogenase Activity

While direct inhibition of glucose dehydrogenase by this compound is not well-documented in the reviewed literature, studies on its enantiomer, L-arabinonic acid, provide insight into product inhibition mechanisms. In the bacterium Gluconobacter oxydans, a membrane-bound glucose dehydrogenase is responsible for oxidizing L-arabinose to L-arabinonic acid. researchgate.net The accumulation of L-arabinonic acid leads to the acidification of the medium, which in turn prevents further oxidation of the substrate, indicating a form of product-mediated inhibition. researchgate.net This suggests that this compound could potentially exert similar inhibitory effects on dehydrogenases that might produce it.

Computational and Theoretical Investigations of D Arabinonic Acid

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These studies are crucial for understanding how D-arabinonic acid might interact with biological macromolecules, particularly enzymes.

Detailed research findings from molecular modeling have been instrumental in elucidating the interactions between sugar acids and enzymes. For instance, computational algorithms have been developed to predict "hot-spots" on an enzyme's structure that are most susceptible to mutation to improve binding and reactivity with a given compound. iqs.edu Such approaches are vital for enzyme redesign and engineering new biocatalysts. iqs.edu While enzymes are not static, they adopt multiple conformations; simulations of these protein dynamics are key to understanding their function. iqs.edu

In the context of carbohydrate-active enzymes, modeling can reveal how modifications to an enzyme's structure can adapt its cavities for new substrates, like this compound or its derivatives, and establish new interactions to enhance catalytic efficiency. iqs.edu Studies on related enzymes, such as D-fructose dehydrogenase, have shown that the enzyme is a complex with multiple components, and understanding its structure is key to determining its function and stability. researchgate.net Similarly, the characterization of enzymes like L-arabinose/D-galactose 1-dehydrogenase, which acts on the precursor sugar L-arabinose, provides a basis for modeling the binding and conversion mechanisms relevant to arabinonic acid production. researchgate.net

Enzyme/Protein TargetType of StudyKey Computational Findings
Generic Carbohydrate-Active EnzymesAlgorithm Development (e.g., BindScan)Identification of key amino acid residues ("hot-spots") for targeted mutation to improve substrate binding and catalytic efficiency for non-natural substrates. iqs.edu
D-Fructose DehydrogenaseStructural AnalysisThe enzyme is a multi-component complex; its stability is enhanced by detergents, preventing aggregation and inactivation. researchgate.net
L-arabinose/D-galactose 1-dehydrogenaseCharacterization & ModelingBelongs to the Gfo/Idh/MocA protein family and prefers NADP+ as a cofactor; such data is essential for accurate docking simulations of related substrates. researchgate.net

Quantum Chemical Calculations for Reactivity and Electronic Structure Analysis

Quantum chemical calculations are a cornerstone of modern chemistry, enabling the investigation of molecular structure, properties, and reactivity from first principles. wavefun.com Methods like Density Functional Theory (DFT) are routinely used to calculate the potential energy surface for systems, providing a window into reaction mechanisms. scienceopen.com These calculations are effective for determining the structure and energy of activated complexes (transition states), which is critical for understanding and predicting reaction kinetics. akj.az

For a molecule like this compound, quantum chemical calculations can be applied to several areas:

Reaction Mechanism Investigation: The formation of this compound via the oxidation of D-arabinose involves the conversion of an aldehyde group to a carboxylic acid. Quantum chemical methods can model the transition state of this reaction, elucidating the movement of electrons and atoms and calculating the activation energy. akj.az The study of related compounds, such as deoxy-D-arabinonic acid, has been examined using these theoretical methods.

Reactivity Prediction: DFT provides a framework for understanding chemical concepts and reactivity. mdpi.com By calculating the electronic structure, one can predict which sites on the this compound molecule are most likely to participate in further reactions. For example, the distribution of electron density and the energies of molecular orbitals can indicate susceptibility to nucleophilic or electrophilic attack. wavefun.com Functionals such as B3LYP and PBE are commonly employed in these calculations to achieve a balance of accuracy and computational cost. akj.az

Computational MethodApplication to this compoundInformation Obtained
Density Functional Theory (DFT)Investigation of oxidation mechanismsCalculation of transition state structures and energies for the conversion of D-arabinose to this compound. scienceopen.comakj.az
DFT-based Reactivity DescriptorsReactivity and regioselectivity predictionAnalysis of local softness and Fukui functions to predict the most reactive sites on the molecule for subsequent transformations. mdpi.com
Ab initio calculationsElectronic Structure AnalysisDetermination of electron density distribution, molecular orbitals, and electrostatic potential to understand intrinsic chemical properties. wavefun.com

Metabolic Network and Flux Balance Analysis Involving this compound Pathways

This compound is an intermediate in several metabolic pathways, including the ascorbate (B8700270) and aldarate metabolism and the pentose (B10789219) phosphate (B84403) pathway. genome.jp Metabolic network analysis and Flux Balance Analysis (FBA) are computational approaches used to study the flow of metabolites through these complex networks on a systemic level. github.ionih.gov

FBA is a mathematical method that evaluates the distribution of metabolic flux within a reconstructed genome-scale network. github.io It operates on the assumption of a pseudo-steady state, where the production rate of internal metabolites equals their consumption rate, simplifying the system to a set of linear equations. mountainscholar.org This allows for the prediction of growth rates, nutrient uptake, and the production of specific compounds under various conditions. github.io

The application of FBA to pathways involving this compound can:

Predict Metabolic Fate: By constraining the model with known uptake rates of precursors like glucose or arabinose, FBA can predict the maximum theoretical yield of products downstream of this compound.

Metabolomics studies provide crucial data for constructing and validating these network models. For example, correlation network analysis in strawberry fruit development revealed strong positive correlations between arabinonic acid and key sugars like fructose (B13574), glucose, and sucrose (B13894). researchgate.net Similarly, studies on plant roots under nutrient stress have identified this compound as a responsive metabolite, with network analysis visualizing its changing role in the root's metabolic system. researchgate.net This data validates the interconnectedness of this compound within the broader metabolic network, providing a foundation for robust FBA modeling. hmdb.ca

Pathway/ContextAnalytical ApproachObjective of Computational Analysis
Ascorbate and Aldarate MetabolismFlux Balance Analysis (FBA)To quantify the metabolic flux from pentose sugars through this compound towards ascorbate or other downstream products. genome.jpgithub.io
Plant Metabolomics (e.g., Strawberry, Citrus Roots)Metabolite Correlation Network AnalysisTo visualize and understand the interdependencies between this compound and other key metabolites like sugars and amino acids during development or stress response. researchgate.netresearchgate.net
Genome-Scale Metabolic ModelsDynamic FBA / Knockout Analysis (e.g., OptKnock)To predict the effect of gene knockouts on the production of metabolites derived from this compound pathways and to design strategies for metabolic engineering. mountainscholar.org

Future Research Directions and Emerging Avenues for D Arabinonic Acid Studies

Development of Novel Synthetic and Biocatalytic Transformations

The efficient synthesis of D-arabinonic acid is crucial for its widespread study and application. While chemical methods involving the oxidation of D-arabinose exist, future research is increasingly focused on more sustainable and selective biocatalytic processes. smolecule.comsmolecule.com

Key Research Areas:

Enzymatic Synthesis: The use of specific oxidases, such as pyranose 2-oxidase, presents a promising avenue for the targeted oxidation of D-arabinose to this compound. Future work will likely involve the discovery and engineering of novel enzymes with higher efficiency, stability, and substrate specificity. Chemo-enzymatic methods, which combine chemical and enzymatic steps, are also being explored to achieve high conversion rates for aldonic acids like this compound. researchgate.net

Microbial Fermentation: Utilizing microorganisms like Gluconobacter oxydans, which can perform incomplete oxidation of sugars, is a promising strategy for producing this compound from L-arabinose. researchgate.net Research will focus on metabolic engineering of these microbes to optimize production pathways, enhance yields, and enable the use of cheaper, renewable feedstocks.

Electrochemical Methods: Electrochemical synthesis, including the electrolytic decarboxylation of sugars like D-glucose or D-mannose, offers a novel approach to this compound production. smolecule.comsmolecule.com Further investigation into reaction conditions and catalyst development is needed to improve the efficiency and scalability of these methods.

A comparative look at potential production methods highlights the shift towards biotechnological routes:

Production MethodPrecursor(s)Key AdvantagesFuture Research Focus
Chemical Oxidation D-arabinose, D-glucoseWell-established reactionsImproving selectivity, reducing byproducts, milder reaction conditions
Enzymatic Conversion D-arabinose, L-arabinoseHigh specificity, mild conditionsEnzyme discovery and engineering, process optimization
Microbial Fermentation L-arabinose, D-sorbitolUse of renewable feedstocks, potential for one-pot synthesisStrain development, metabolic pathway engineering, process optimization
Electrochemical Synthesis D-mannose, D-glucosePotential for high efficiency and controlCatalyst development, understanding reaction mechanisms

Integration of Advanced Analytical Techniques for Comprehensive Metabolomic Profiling

Understanding the role of this compound in biological systems requires sensitive and accurate detection methods. The integration of advanced analytical techniques is essential for its comprehensive metabolomic profiling.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive method for identifying sugar acids like this compound in complex biological samples. Future research will likely involve the development of more refined LC-MS/MS protocols for higher throughput and the ability to distinguish between D- and L-enantiomers, which often requires chiral columns or derivatization agents.

These advanced analytical methods are crucial for:

Biomarker Discovery: Identifying fluctuations in this compound levels in response to diseases or environmental factors. smolecule.comhmdb.ca For instance, it has been investigated as a potential biomarker in conditions like nonalcoholic fatty liver disease (NAFLD) and for salt sensitivity of blood pressure. mdpi.com

Pathway Analysis: Elucidating the metabolic networks in which this compound participates, such as the pentose (B10789219) phosphate (B84403) pathway.

Extraterrestrial Chemistry: Analyzing meteorite samples to understand the abiotic origins of organic molecules, where this compound has been detected. smolecule.com

Exploration of Expanded Biotechnological Applications and Bio-based Products

The unique chemical structure of this compound makes it a versatile platform for creating a range of bio-based products.

Potential Applications:

Biodegradable Polymers: this compound can be incorporated into polymers to create biodegradable materials for packaging, drug delivery, and tissue engineering. smolecule.com

Functional Foods and Pharmaceuticals: It has potential as a prebiotic, a natural preservative, or a flavor enhancer in the food industry. smolecule.comchemimpex.comnetascientific.com In pharmaceuticals, it could be used in drug formulations to improve solubility and bioavailability. smolecule.comchemimpex.comnetascientific.com

Biofuels and Biochemicals: As a substrate in fermentation processes, it could be used to produce biofuels and other valuable biochemicals. smolecule.com For example, it is an intermediate in the production of D-arabitol, a sugar alcohol with applications in the food and pharmaceutical industries. researchgate.net

Elucidation of Undiscovered Biological Roles and Regulatory Mechanisms in Diverse Organisms

While some metabolic roles of this compound are known, many of its biological functions and regulatory mechanisms remain to be discovered. It is known to be an intermediate in the arabinose metabolic pathway and is involved in ascorbate (B8700270) and aldarate metabolism.

Future research will aim to:

Uncover Novel Pathways: Investigate its role in various organisms, from microbes to plants like Arabidopsis thaliana and Cannabis sativa, where it has been reported. smolecule.comnih.gov

Understand Regulatory Networks: Delve into how its metabolism is controlled at the genetic and enzymatic levels. creative-proteomics.com This includes identifying the specific transporters and enzymes involved in its uptake and conversion. researchgate.net

Explore Signaling Functions: Determine if this compound or its derivatives act as signaling molecules in cellular processes. Some organic acids are known to regulate mitochondrial function and gene expression. creative-proteomics.com Studies have already linked it to the regulation of G protein signaling and cardiovascular disease. mdpi.com

Predictive Modeling and In Silico Design for this compound-Related Systems

Computational approaches are becoming increasingly powerful tools in biological research. In the context of this compound, predictive modeling and in silico design can accelerate discovery and engineering efforts.

Future applications include:

Metabolic Modeling: Creating computational models of metabolic pathways involving this compound to predict the effects of genetic modifications and optimize production strains. researchgate.net

Enzyme Engineering: Using in silico tools to design enzymes with improved properties for biocatalytic processes.

Systems Biology Integration: Integrating metabolomic data with other 'omics' data (genomics, transcriptomics, proteomics) to build comprehensive models of cellular responses where this compound plays a role, such as in the response of endothelial cells to ionizing radiation. nih.gov

Molecular Docking: Simulating the interaction of this compound with protein targets to predict its biological activity, as has been done to investigate its potential antiviral properties. mdpi.com

Q & A

Q. How can D-arabinonic acid be reliably detected and quantified in biological or extraterrestrial samples?

To detect this compound in complex matrices like plasma or meteorites, researchers typically employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with targeted metabolomic protocols. For biological samples, extraction methods involve protein precipitation using cold methanol/acetone, followed by hydrophilic interaction chromatography (HILIC) separation to resolve polar metabolites. In meteorite analysis, acid hydrolysis and derivatization (e.g., silylation) are used to stabilize the compound for gas chromatography-MS (GC-MS). Quantification requires isotope-labeled internal standards (e.g., ¹³C-D-arabinonic acid) to correct for matrix effects .

Q. What metabolic pathways involve this compound in mammalian systems, and how are these pathways experimentally validated?

this compound is implicated in the ascorbate and aldarate metabolism pathway, where it acts as an intermediate in L-ascorbic acid biosynthesis. It also participates in pentose and glucuronate interconversions, linking carbohydrate metabolism to redox homeostasis. Experimental validation involves isotopic tracing (e.g., ¹³C-glucose feeding) to track carbon flux, coupled with enzyme activity assays (e.g., arabinonate dehydratase). Knockout models of key enzymes (e.g., gluconate kinase) and metabolomic profiling under controlled oxygen levels further elucidate pathway dynamics .

Advanced Research Questions

Q. What methodological challenges arise when analyzing enantiomeric ratios of this compound in prebiotic samples, and how are they resolved?

Enantiomeric excess (e.g., D-over-L dominance) in meteorites requires chiral separation techniques, such as chiral stationary-phase GC or capillary electrophoresis. Contamination from terrestrial sources is mitigated through stringent cleanroom protocols and parallel analysis of procedural blanks. Isotopic ratios (δ¹³C, δ¹⁵N) are cross-validated to distinguish abiotic synthesis from biological contamination. For instance, NASA studies on Murchison meteorite samples confirmed extraterrestrial origins by correlating D-enantiomer excess with non-terrestrial isotopic signatures .

Q. How can enzymatic synthesis of this compound in bioreactors be optimized to minimize byproducts like formic acid?

Optimizing Gluconobacter oxydans bioreactors involves balancing catalase supplementation (50–100 µg/mL) to degrade inhibitory H₂O₂ and adjusting cell density (OD₆₀₀ = 0.8–1.2) to enhance pyranose 2-oxidase activity. Lower glucose concentrations (5–10% w/v) reduce overflow metabolism, while oxygen-limited conditions favor selective oxidation of D-arabinose to this compound. Byproduct accumulation (e.g., formic acid) is monitored via real-time pH control and metabolic flux analysis .

Q. In analog-based toxicity studies (e.g., gluconate derivatives), what criteria justify excluding this compound as a comparator despite structural similarities?

Regulatory frameworks (e.g., U.S. EPA’s analog selection guidelines) prioritize analogs with existing toxicity data for endpoints like developmental toxicity and environmental persistence. While this compound shares structural features with glucono-δ-lactone, its limited in vivo data and absence in industrial applications often exclude it. Researchers instead use sodium gluconate or calcium gluconate, which have established dose-response curves and regulatory acceptance, to fill data gaps .

Data Contradictions and Resolution Strategies

  • Contradiction : Discrepancies in reported enantiomeric ratios of this compound across meteorite studies.
    Resolution : Standardize extraction protocols (e.g., avoiding acidic conditions that promote racemization) and validate findings using multiple chiral columns (e.g., Cyclodextrin vs. Vancomycin-based phases) .
  • Contradiction : Variable metabolic roles of this compound in different species (e.g., humans vs. bacteria).
    Resolution : Conduct comparative genomics to identify species-specific enzyme isoforms (e.g., arabinonate dehydratase) and use RNAi knockdowns in model organisms to isolate pathway contributions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.